L-Homocysteine
Overview
Description
L-Homocysteine is a non-proteinogenic α-amino acid. It is a homologue of the amino acid cysteine, differing by an additional methylene bridge (-CH2-). It is biosynthesized from methionine by the removal of its terminal Cε methyl group12. In the body, homocysteine can be recycled into methionine or converted into cysteine with the aid of vitamin B6, B9, and B121.
Synthesis Analysis
Homocysteine is biosynthesized naturally via a multi-step process. First, methionine receives an adenosine group from ATP, a reaction catalyzed by S-adenosyl-methionine synthetase, to give S-adenosyl methionine (SAM-e)13.
Molecular Structure Analysis
The molecular formula of L-Homocysteine is C4H9NO2S. It has an average mass of 135.185 Da and a monoisotopic mass of 135.035400 Da4.
Chemical Reactions Analysis
Homocysteine is metabolized by one of two pathways: transsulfuration and remethylation5. The transsulfuration of homocysteine to cysteine is catalyzed by cystathionine β-synthase, a process that requires pyridoxal phosphate (vitamin B6) as a cofactor5.
Physical And Chemical Properties Analysis
L-Homocysteine is a solid substance. It has a density of 1.3±0.1 g/cm³. Its boiling point is 299.7±35.0 °C at 760 mmHg. It has a molar refractivity of 33.5±0.3 cm³. It has 3 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds4.
Scientific Research Applications
Homocysteine and Neurological Health
L-Homocysteine, a sulfur-containing amino acid derived from dietary methionine, plays significant roles in methionine metabolism and methyl group transfer processes. Research indicates that elevated levels of homocysteine, known as hyperhomocysteinemia, are associated with various neurological issues, including mental retardation, cerebral atrophy, and epileptic seizures. Specifically, changes in the metabolism of homocysteine leading to hyperhomocysteinemia have been implicated in neurodegenerative diseases such as Parkinson's disease. The nervous system's sensitivity to homocysteine is notable, attributed to its excitotoxic-like properties. Despite lacking direct cytotoxic activity, homocysteine can synergize with specific neurotoxic insults, highlighting its potential impact on neurological health (Martignoni et al., 2007).
Homocysteine and Cardiovascular Health
Hyperhomocysteinemia is also associated with an increased risk for cardiovascular diseases. The exact cellular and molecular mechanisms behind the adverse effects of homocysteine on vascular health are still under investigation, but it is believed to involve endothelial damage due to increased oxidative stress. Elevated homocysteine levels have been linked to atherosclerotic and thrombotic vascular diseases, emphasizing the need for further research in this area (Lentz, 2001).
Homocysteine and Mental Health
Interestingly, homocysteine is also associated with mental health conditions. Studies have found that excess homocysteine can decrease the synthesis of essential neurotransmitters such as dopamine, norepinephrine, and serotonin due to alterations in key enzymes of the homocysteine metabolism pathway. This imbalance may contribute to the pathogenesis of depression. Moreover, homocysteine produces neurotoxic substances like homocysteic acid, which can act as an N-methyl-D-aspartate (NMDA) receptor agonist, further implicating it in neurological and mental health disorders (Bhatia & Singh, 2015).
Homocysteine Detection and Measurement
Advancements in analytical techniques have led to the development of novel methods for detecting and measuring homocysteine levels. For instance, a DNA aptamer capable of high affinity binding and selectivity to homocysteine has been developed, facilitating the creation of biosensors for rapid and cost-effective detection of homocysteine in human serum. This innovation could potentially be integrated into point-of-care screening methods, offering a practical approach for monitoring homocysteine levels in clinical settings (McKeague et al., 2013).
Safety And Hazards
L-Homocysteine is harmful if swallowed. It is advised to avoid breathing its vapors or mists, and avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation when handling it6.
Future Directions
Recent findings suggest that homocysteine is involved in protein synthesis in the early evolution of life on Earth. Despite the fact that homocysteine today is not a proteinogenic amino acid, it is still important in the metabolism of the proteinogenic amino acids cysteine and methionine7.
properties
IUPAC Name |
(2S)-2-amino-4-sulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFHZYDWPBMWHY-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CS)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041039 | |
Record name | Homocysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Homocysteine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000742 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
148 mg/mL | |
Record name | Homocysteine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000742 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
L-Homocysteine | |
CAS RN |
6027-13-0 | |
Record name | L-Homocysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6027-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Homocysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Homocysteine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04422 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Homocysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-homocysteine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.355 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HOMOCYSTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LVT1QZ0BA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Homocysteine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000742 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
232 - 233 °C | |
Record name | Homocysteine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000742 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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